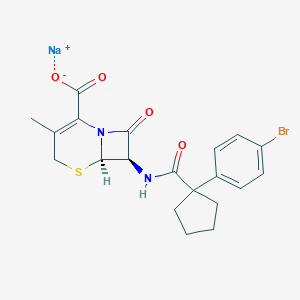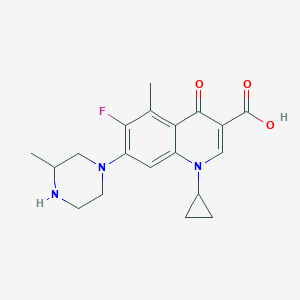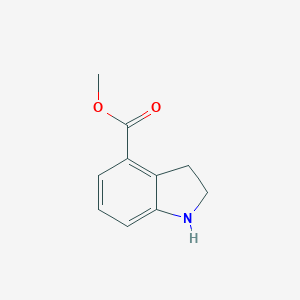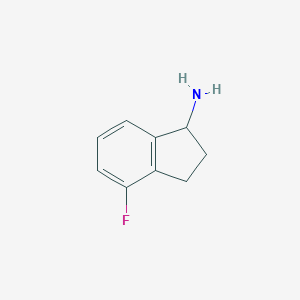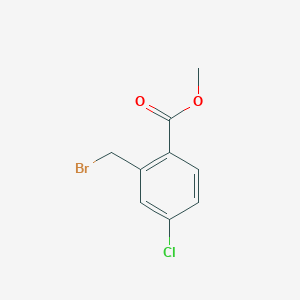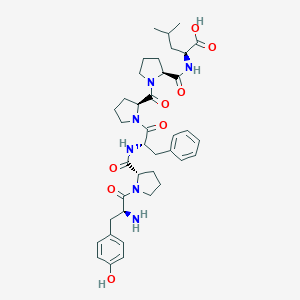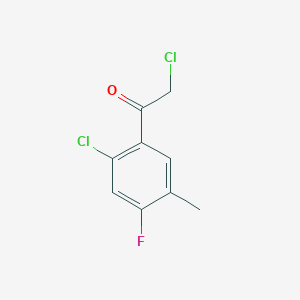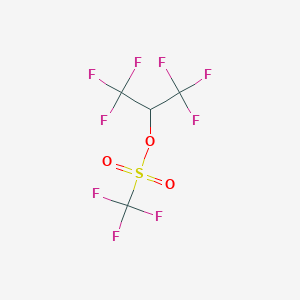
1,1,1,3,3,3-Hexafluoropropan-2-yl-trifluormethansulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE is a fluorinated organic compound known for its unique chemical properties. It is widely used in various chemical reactions and industrial applications due to its high reactivity and stability. The compound’s structure includes multiple fluorine atoms, which contribute to its distinct characteristics.
Wissenschaftliche Forschungsanwendungen
HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Medicine: It is employed in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, including fluorinated surfactants and polymers.
Wirkmechanismus
Target of Action
1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate is a complex compound with multiple potential targets. Its primary targets are likely to be organic molecules that can undergo Friedel–Crafts-type reactions .
Mode of Action
This compound acts as a powerful solvent, facilitating Friedel–Crafts-type reactions . These reactions involve the substitution of an aromatic ring with an alkyl or acyl group and are typically catalyzed by a Lewis acid . In this case, the compound allows these reactions to occur in the absence of a Lewis acid catalyst .
Biochemical Pathways
The compound’s action can affect various biochemical pathways. For instance, it enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . It also catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .
Result of Action
The compound’s action results in the facilitation of various chemical reactions, leading to the formation of new organic compounds . This can have significant molecular and cellular effects, depending on the specific reactions and the resulting compounds.
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE is typically synthesized through the reaction of 1,1,1,3,3,3-Hexafluoropropan-2-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
(CF3)2CHOH+(CF3SO2)2O→(CF3)2CHOTf+CF3SO2OH
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions: HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used for these transformations.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile.
Elimination Reactions: The major products are alkenes or other unsaturated compounds.
Oxidation and Reduction: The major products depend on the specific oxidizing or reducing agent used.
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3,3-Hexafluoro-2-propanol: A precursor to the trifluoromethanesulfonate derivative, used as a solvent and reagent in organic synthesis.
Trifluoromethanesulfonic Anhydride: Another electrophilic reagent used in similar reactions.
Hexafluoroisopropanol: A related compound with similar properties, used in different applications.
Uniqueness: HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE is unique due to its combination of fluorinated groups and the trifluoromethanesulfonate moiety. This combination imparts high reactivity and stability, making it a valuable reagent in various chemical processes.
Eigenschaften
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S/c5-2(6,7)1(3(8,9)10)16-17(14,15)4(11,12)13/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHQWNHARTXNOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF9O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156241-41-7 |
Source


|
| Record name | 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
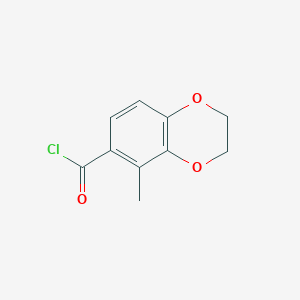
![3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-ylhydrazine](/img/structure/B136112.png)
![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)
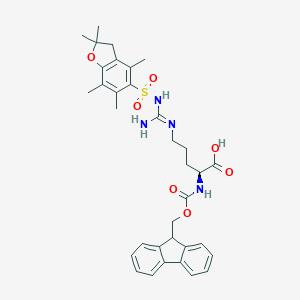
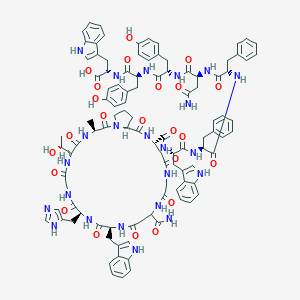
![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)
